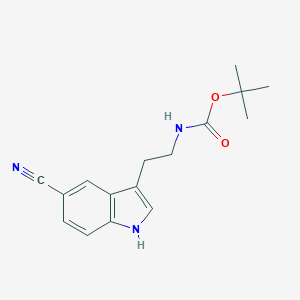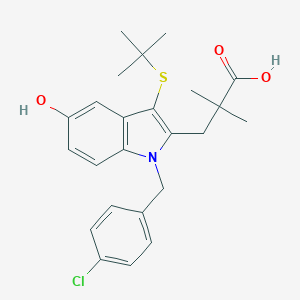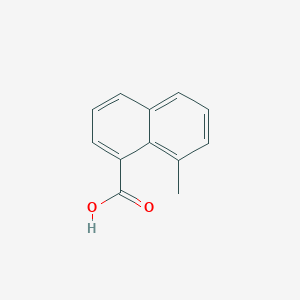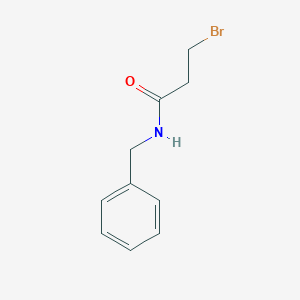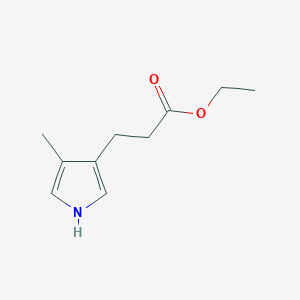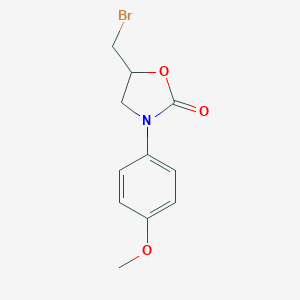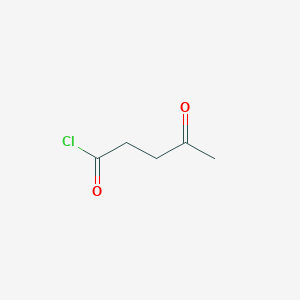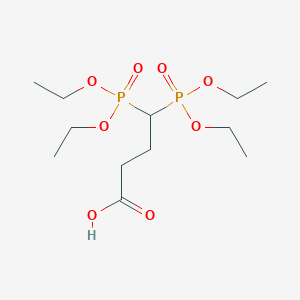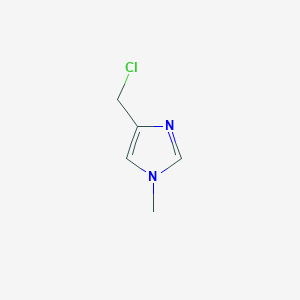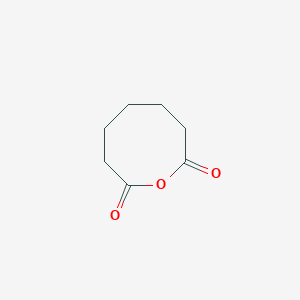
Oxocane-2,8-dione
概要
説明
Oxocane-2,8-dione, also known as Pimelic acid anhydride , is a chemical compound with the molecular formula C7H10O3 . It has a molecular weight of 142.15 g/mol .
Molecular Structure Analysis
The molecular structure of Oxocane-2,8-dione is represented by the formula C7H10O3 . The compound’s InChI key is ZJHUBLNWMCWUOV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Oxocane-2,8-dione is a compound with a molecular weight of 142.15 g/mol . It’s recommended to store the compound in a refrigerated environment .科学的研究の応用
Synthesis and Chemical Properties
Oxocane-2,8-dione and its derivatives are involved in various chemical syntheses and transformations. Sakamoto et al. (2002) developed a stereoselective 1,4-rearrangement-ring expansion of tetrahydrofurans via bicyclo[3.3.0]oxonium ions, which facilitated the synthesis of oxocanes, including 2,8-syn-2,8-dimethyloxocane (Sakamoto, Tamegai, & Nakata, 2002). Chen et al. (2008) established a protocol for synthesizing [1,4]oxazocane-5,8-dione heterocycles using a catalyst-free, direct cyclization approach (Chen, Zhang, Liu, Wu, & Lin, 2008).
Microfluidic Continuous Flow Synthesis
In the field of engineering and materials science, Zou et al. (2020) synthesized 1,5-ditosyl-1,5-diazocane-3,7-dione, a crucial intermediate for the synthesis of HNFX, using Swern oxidation in both traditional batch reactors and a continuous flow microreactor. The microreactor demonstrated advantages such as reduced reaction time, milder temperature, and higher yield and selectivity (Zou et al., 2020).
Optical Properties and Reactivity
Al-Kawkabani et al. (2017) explored the optical properties of 4-methyl-9-(3-oxobutanoyl)-2H,8H-pyrano[2,3-f]chromene-2,8-dione, observing solvatochromic shifts in different solvents, indicating its potential use in photophysical studies (Al-Kawkabani, Makhloufi-Chebli, Benosmane, Boutemeur-Kheddis, Hamdi, & Silva, 2017). Rashevskii et al. (2020) found that certain cyclic anhydrides like 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione exhibited enhanced reactivity in the Castagnoli-Cushman reaction with imines, suggesting their potential in organic synthesis (Rashevskii, Bakulina, Novikov, Dar'in, & Krasavin, 2020).
Enzymatic Transformations
The enzyme 6-oxocamphor hydrolase was shown to catalyze the cleavage of carbon-carbon bonds between two carbonyl groups in β-diketone substrates, including oxocane derivatives. Hill et al. (2007) demonstrated the enzyme's ability to effect desymmetrisation of bicyclic systems, providing a method for producing chiral substituted cyclopentanone and cyclohexanone products (Hill, Hung, Smith, Verma, & Grogan, 2007).
Environmental Analysis
Nomngongo et al. (2013) prepared cellulose-g-oxolane-2,5-dione nanofibers for the adsorption, separation, and preconcentration of trace amounts of metal ions in gasoline samples, demonstrating the material's potential in environmental monitoring and analysis (Nomngongo, Ngila, Musyoka, Msagati, & Moodley, 2013).
Safety And Hazards
The safety data sheet for Oxocane-2,8-dione indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302+P352) .
特性
IUPAC Name |
oxocane-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-4-2-1-3-5-7(9)10-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHUBLNWMCWUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429491 | |
| Record name | pimelic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxocane-2,8-dione | |
CAS RN |
10521-07-0 | |
| Record name | 2,8-Oxocanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10521-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | pimelic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxocane-2,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B178317.png)


